molecular formula C12H12FN3O4S B11261255 ethyl 3-[(4-fluorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate

ethyl 3-[(4-fluorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate

Cat. No.: B11261255
M. Wt: 313.31 g/mol
InChI Key: BHBXJVOEWQGKKP-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a fluorophenylsulfamoyl group and an ethyl ester group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4-fluorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester under acidic conditions.

    Introduction of the Fluorophenylsulfamoyl Group: The fluorophenylsulfamoyl group can be introduced via a sulfonamide coupling reaction. This involves reacting the pyrazole derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-[(4-fluorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The fluorophenylsulfamoyl group can interact with enzyme active sites or receptor binding sites, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H12FN3O4S

Molecular Weight

313.31 g/mol

IUPAC Name

ethyl 5-[(4-fluorophenyl)sulfamoyl]-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C12H12FN3O4S/c1-2-20-12(17)10-7-11(15-14-10)21(18,19)16-9-5-3-8(13)4-6-9/h3-7,16H,2H2,1H3,(H,14,15)

InChI Key

BHBXJVOEWQGKKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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